cycloocten-1-ol
Description
Significance of Cycloocten-1-ol within Cyclic Olefin Chemistry
Cyclic olefins are crucial in organic synthesis, serving as precursors to a wide range of valuable molecules. taylorandfrancis.com Cyclooctene (B146475), the parent structure of this compound, is notable for its role in ring-opening metathesis polymerization (ROMP) to produce polyoctenamers, which are used as green strength promoters in materials like tire sidewalls. taylorandfrancis.comlibretexts.org The oxidation products of cyclic olefins, including alcohols and ketones, are important intermediates in the production of pharmaceuticals, fine chemicals, and polymers. taylorandfrancis.comijcce.ac.ir
The presence of a hydroxyl group in this compound introduces a functional handle that significantly expands its synthetic utility. For instance, hydroxyl-modified cyclooctenes are valuable in strain-promoted copper-free click chemistry, a rapid and bioorthogonal ligation technique with applications in biological imaging and labeling. chemicalbook.com The cyclization of 4-cycloocten-1-ol can lead to the formation of fused bicyclic products like 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane, demonstrating its role in constructing complex molecular architectures. beilstein-journals.org
Isomeric Landscape of this compound
The placement of the double bond and the hydroxyl group on the cyclooctane (B165968) ring, along with the ring's conformational flexibility, gives rise to a rich variety of isomers. wikipedia.org These isomers can be broadly categorized into positional, geometric, and stereoisomers.
Positional Isomers (e.g., 2-Cycloocten-1-ol (B8796459), 4-Cycloocten-1-ol, 5-Cycloocten-1-ol)
The position of the double bond relative to the hydroxyl group defines the positional isomers of this compound. Common examples include:
2-Cycloocten-1-ol: In this isomer, the double bond is between carbons 2 and 3. It can be synthesized through the allylic oxidation of cyclooctene or by the rearrangement of cyclooctene oxide. ijcce.ac.iroup.com
3-Cycloocten-1-ol : This isomer, with a double bond between C-3 and C-4, is utilized in the fragrance industry. google.com
4-Cycloocten-1-ol: Here, the double bond is located between carbons 4 and 5. This isomer is a versatile building block in organic synthesis. researchgate.netnih.gov
5-Cycloocten-1-ol: This isomer is synonymous with 3-cycloocten-1-ol due to ring numbering conventions.
The specific positional isomer used can influence the outcome of chemical reactions. For instance, different positional isomers are targeted in the synthesis of fragrance compounds. google.comgoogle.com
Geometric Isomerism (cis-/trans-Cycloocten-1-ol)
The eight-membered ring of cyclooctene is large enough to accommodate both cis and trans configurations of the double bond, a phenomenon known as geometric isomerism. slideshare.net
cis-Cycloocten-1-ol: In the cis isomer, the substituents on the double bond are on the same side of the ring's plane. The cis-isomer of cyclooctene is significantly more stable than the trans-isomer. researchgate.net
trans-Cycloocten-1-ol: The trans isomer has substituents on opposite sides of the double bond. trans-Cyclooctene (B1233481) is the smallest stable trans-cycloalkene that can be isolated at room temperature, though it possesses considerable strain. slideshare.netacs.org This inherent strain makes trans-cyclooctenes highly reactive and useful in applications like strain-promoted cycloadditions. chemicalbook.comru.nl
The interconversion between cis and trans isomers typically requires breaking and reforming bonds, making them distinct chemical entities with different properties. wikipedia.orglibretexts.org
Chiral Configurations and Stereoisomerism (e.g., rel-(1R,4E,pR)-Cyclooct-4-en-1-ol, rel-(1R,4E,pS)-Cyclooct-4-en-1-ol)
The presence of stereogenic centers and planar chirality leads to the existence of various stereoisomers of this compound. wikiversity.org
(E)-cyclooctene exhibits planar chirality. This arises because the molecule is non-planar, and the arrangement of atoms creates a chiral plane. wikiversity.orgamazonaws.com
The carbon atom bearing the hydroxyl group (C1) is a stereocenter.
This combination of chiral elements results in specific, named stereoisomers. For example, in the case of trans-4-cycloocten-1-ol, we find:
rel-(1R,4E,pR)-Cyclooct-4-en-1-ol: This nomenclature describes a specific relative stereochemical relationship between the chiral center at C1 and the planar chirality of the trans-double bond. chemicalbook.comsigmaaldrich.comcymitquimica.com
rel-(1R,4E,pS)-Cyclooct-4-en-1-ol: This represents the diastereomer of the above, with a different relative configuration. chemsrc.comambeed.com
These stereoisomers are distinct molecules with potentially different biological activities and chemical reactivities. Their synthesis and separation are important areas of research in asymmetric synthesis. oup.com
Interactive Data Table: Properties of this compound Isomers
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (4Z)-cyclooct-4-en-1-ol | C₈H₁₄O | 126.20 | 4277-34-3 |
| (E)-Cyclooct-4-enol | C₈H₁₄O | 126.20 | 85081-69-2 |
| rel-(1R,4E,pR)-Cyclooct-4-enol | C₈H₁₄O | 126.20 | 1018976-12-9 |
| rel-(1R,4E,pS)-Cyclooct-4-enol | C₈H₁₄O | 126.20 | 1018976-14-1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
cycloocten-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2 |
InChI Key |
FBMMEHJLWTZKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for Cycloocten 1 Ol and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes to cycloocten-1-ol and its derivatives offer efficient pathways to this valuable chemical intermediate. These methods primarily involve the controlled oxidation of readily available cyclooctene (B146475) and cyclooctadiene precursors. Key strategies include allylic oxidation, which targets the C-H bonds adjacent to the double bond, and transformations of other cyclic olefins. The development of these routes is crucial for accessing a range of functionalized eight-membered rings used in various fields of chemical synthesis.
Allylic Oxidation of Cyclooctene Precursors
Allylic oxidation of cyclooctene is a primary method for the synthesis of 2-cycloocten-1-ol (B8796459). This reaction involves the direct functionalization of a C-H bond at the allylic position of the cyclooctene ring. The process typically yields a mixture of products, including 2-cycloocten-1-ol and 2-cycloocten-1-one (B154278), with the distribution of these products being highly dependent on the reaction conditions and the catalytic system employed. ijcce.ac.ir The reaction can proceed through different pathways, with the allylic path leading to the desired alcohol and ketone products, while an alternative epoxidation path can lead to the formation of cyclooctene oxide. ijcce.ac.ir
One common approach involves the use of an oxidant in the presence of a suitable catalyst. For instance, the oxidation of cyclooctene with tert-butyl hydroperoxide (TBHP) can be catalyzed by various metal complexes. ijcce.ac.ir Another method involves the reaction of 3-bromocyclooctene (B2537071) with silver acetate (B1210297) or the reaction of cis-cyclooctene with mercuric acetate to produce 2-cycloocten-1-yl acetate, which can then be hydrolyzed to 2-cycloocten-1-ol. lookchem.com
The reaction conditions, such as temperature and solvent, play a significant role in product selectivity. For example, an increase in temperature can favor the formation of the ketone (2-cycloocten-1-one) over the alcohol (2-cycloocten-1-ol). ijcce.ac.ir The choice of solvent is also critical; aprotic solvents like acetonitrile (B52724) are often used, while protic solvents such as methanol (B129727) can influence the reaction rate and product distribution. ijcce.ac.ir
A variety of catalytic systems have been developed to facilitate the allylic oxidation of cyclooctene with improved efficiency and selectivity. These systems often employ transition metal complexes as the active catalysts.
Manganese Complexes: Manganese-based catalysts have shown significant utility in cyclooctene oxidation. For example, a manganese Schiff base complex immobilized on a Zr-based metal-organic framework (MOF) has been used for the partial oxidation of cyclooctene. ijcce.ac.ir Manganese complexes with ligands such as bipyridine and Dibenzoyl-L-tartaric acid have also been employed, yielding cyclooctenone as a major product. ijcce.ac.ir Another example is the use of a manganese-substituted polyoxomolybdate complex with hydrogen peroxide as the oxidant. ijcce.ac.ir
Iron Porphyrins: Iron(III) porphyrin complexes, such as 5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorophenyl)porphyrinatoiron(III) ([FeIII(tppf20)]), have been investigated for the catalytic oxidation of cycloalkenes. nih.gov In acetonitrile/methanol, these catalysts can oxidize cyclooctene to yield primarily the epoxide, with trace amounts of 2-cycloocten-1-one and 2-cycloocten-1-ol. nih.gov
Copper-NHC Complexes: Copper(I)-N-heterocyclic carbene (NHC) catalysts are effective for the allylic oxidation of alkenes. liverpool.ac.uk These air-stable and environmentally benign catalysts can promote the functionalization of alkenes into allylic alcohols and enones. liverpool.ac.uk
Polyoxotungstates: Tetra-n-butylammonium salts of Keggin and Wells–Dawson sandwich-type polyoxotungstates have been utilized for the oxidation of cyclooctene with hydrogen peroxide, producing cyclooctenone. ijcce.ac.ir Photocatalytic systems using decatungstate, such as (nBu4N)4W10O32, can oxidize cyclooctene to its hydroperoxide, which can then be converted to other products. researchgate.net
Other Metal-Based Catalysts: Other notable catalytic systems include oxovanadium(IV) Schiff-base complexes anchored on multi-walled carbon nanotubes, which produce 2-cyclooctene-1-one, 2-cycloocten-1-ol, and epoxycyclooctane. ijcce.ac.ir Cobalt-based coordination polymers have also been explored, leading to products like epoxycyclooctane, 1,2-cyclooctanediol, and cyclooctenone. ijcce.ac.ir
Here is an interactive data table summarizing various catalytic systems for the allylic oxidation of cyclooctene:
| Catalyst System | Oxidant | Main Products | Reference |
| Manganese Schiff base complex on Zr-MOF | TBHP | 2-Cycloocten-1-one, 2-Cycloocten-1-ol | ijcce.ac.ir |
| [FeIII(tppf20)] | H2O2 | Cyclooctene oxide, 2-Cycloocten-1-one, 2-Cycloocten-1-ol | nih.gov |
| Copper(I)-NHC | Various | Allylic alcohols, Enones | liverpool.ac.uk |
| Polyoxotungstates | H2O2 | Cyclooctenone | ijcce.ac.ir |
| (nBu4N)4W10O32 | O2 | Cyclooctenyl hydroperoxide | researchgate.net |
| Oxovanadium(IV) Schiff-base on MWNTs | O2 | 2-Cycloocten-1-one, 2-Cycloocten-1-ol, Epoxycyclooctane | ijcce.ac.ir |
| Cobalt-based coordination polymer | Not specified | Epoxycyclooctane, 1,2-Cyclooctanediol, Cyclooctenone | ijcce.ac.ir |
The chemo- and regioselectivity of the allylic oxidation of cyclooctene are critical aspects that determine the product distribution. Chemoselectivity refers to the preferential reaction of one functional group over another, in this case, the competition between allylic C-H oxidation and C=C epoxidation. Regioselectivity concerns the specific site of oxidation in unsymmetrical alkenes.
In the oxidation of cyclooctene, two main pathways are often in competition: the allylic oxidation path leading to 2-cycloocten-1-ol and 2-cycloocten-1-one, and the epoxidation path yielding cyclooctene oxide. ijcce.ac.ir The choice of catalyst and reaction conditions can significantly influence which pathway dominates. For instance, some catalytic systems, like those based on manganese Schiff base complexes, favor the allylic oxidation pathway. ijcce.ac.ir In contrast, other catalysts, such as certain iron porphyrins, may predominantly yield the epoxide. nih.gov
The regioselectivity in the allylic oxidation of substituted cyclooctene derivatives is influenced by both steric and electronic factors. thieme-connect.comnih.gov For example, the oxidation is expected to occur at the less sterically hindered allylic position. thieme-connect.com Electronic effects of substituents on the cyclooctene ring can also direct the oxidation to a specific allylic site. Electron-withdrawing groups can disfavor the oxidation of nearby allylic protons. nih.gov
Several reagents are known to exhibit high regioselectivity in allylic oxidations. Selenium dioxide (SeO2), often used in catalytic amounts with a co-oxidant like tert-butyl hydroperoxide, is a classic reagent for this transformation and can provide high regio- and stereoselectivity. thieme-connect.com The mechanism of SeO2 oxidation is proposed to proceed through an ene reaction followed by a ijcce.ac.irchembk.com-sigmatropic rearrangement. liverpool.ac.uk
The development of new catalytic systems continues to focus on achieving high chemo- and regioselectivity to provide a single desired product, which is a significant challenge in synthetic organic chemistry. liverpool.ac.uk
Catalytic Systems for Oxidation
Synthesis from Cyclooctadiene Precursors (e.g., Cyclooctadiene-1,5)
This compound and its derivatives can also be synthesized from cyclooctadiene precursors, with 1,5-cyclooctadiene (B75094) being a common starting material. orgsyn.orgacgpubs.org This approach involves the selective functionalization of one of the double bonds in the diene, followed by further transformations.
One method involves the allylic bromination of 1,5-cyclooctadiene using N-bromosuccinimide (NBS), which produces a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene. orgsyn.org Subsequent dehydrobromination of this mixture can lead to the formation of cyclooctatrienes. orgsyn.org Alternatively, treatment of 5-bromo-cyclooctene (prepared from 1,5-cyclooctadiene) with a Grignard reagent and then an aldehyde can introduce a hydroxyl group. google.com
Another strategy is the selective oxidation of one of the double bonds in 1,5-cyclooctadiene. For example, oxidation with sodium perborate (B1237305) in acetic acid can yield the monoepoxide of 1,5-cyclooctadiene as the sole oxidation product. acgpubs.org This monoepoxide can then serve as a precursor for further synthetic manipulations to introduce the hydroxyl group at the desired position.
The epoxidation of cycloocta-1,5-diene (B8815838) followed by hydrolysis is a route to obtain (Z)-cyclooct-5-ene-1,2-diol, which can be a precursor to other functionalized cyclooctene derivatives. mdpi.com
The synthesis of trans-cyclooct-4-enone can be achieved through a Wacker oxidation of 1,5-cyclooctadiene, followed by photoisomerization. This enone can then undergo stereocontrolled nucleophilic addition to yield trans-cycloocten-1-ol derivatives. nih.gov
These methods starting from cyclooctadienes offer alternative pathways to this compound and its derivatives, often providing access to different isomers or more complex structures.
Enantioselective Synthesis through Asymmetric Transformations
The enantioselective synthesis of this compound and its derivatives is of significant interest for the preparation of chiral building blocks. Asymmetric transformations, particularly those mediated by chiral catalysts, are key to achieving high levels of enantiopurity.
One prominent strategy is the desymmetrization of meso compounds. For instance, the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates derived from cyclooctene can yield γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products can then be converted into a variety of chiral substituted cycloalkenone and cycloalkanone derivatives. rsc.org
Enzymatic asymmetrization is another powerful tool. For example, the enantioselective synthesis of 7-cycloocten-1,3,5,6-tetraol derivatives has been achieved through the enzymatic asymmetrization of a meso-precursor. acs.org Lipases can be used for the kinetic resolution of racemic diols, such as (Z)-cyclooct-5-ene-1,2-diol, through enantioselective acetylation. mdpi.com
Chiral transition metal complexes are at the forefront of enantioselective synthesis. acs.org The design of chiral ligands that coordinate to a metal center is crucial for inducing asymmetry in the catalytic transformation. acs.org
For the synthesis of chiral this compound derivatives, several chiral catalyst-mediated processes have been developed:
Palladium Catalysis: Chiral palladium catalysts are effective in the oxidative desymmetrization of meso-dibenzoates, leading to enantioenriched γ-benzoyloxy cycloalkenones. rsc.org
Copper Catalysis: Chiral copper(I)-N-heterocyclic carbene (NHC) complexes have been investigated for the enantioselective allylic oxidation of alkenes. liverpool.ac.ukrsc.org While achieving high enantioselectivity in the allylic oxidation of cyclooctene itself can be challenging, these catalysts have shown promise in related systems. liverpool.ac.uk
Cobalt Catalysis: Chiral cobalt complexes have been used in the enantioselective ring-opening of cyclopropanols, which can be precursors to chiral cyclic compounds. rsc.org
Enzymatic Catalysis: Lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives. For instance, the enantioselective acetylation of racemic (Z)-cyclooct-5-ene-1,2-diol can be achieved using immobilized lipases like Novozyme 435® (Candida antarctica lipase (B570770) B). mdpi.com This process allows for the separation of enantiomers, providing access to optically active diols and their monoacetates. mdpi.com
The development of new chiral catalysts and asymmetric methodologies continues to be an active area of research, aiming to provide more efficient and selective routes to enantiomerically pure this compound and its derivatives.
Asymmetric Deprotonation Strategies
The asymmetric synthesis of chiral allylic alcohols, such as this compound, can be effectively achieved through the enantioselective deprotonation and subsequent rearrangement of achiral epoxides. A prominent strategy involves the isomerization of cis-cyclooctene oxide. rsc.orgrsc.org This transformation is typically mediated by an organolithium base in the presence of a chiral ligand. rsc.org
The choice of chiral ligand is crucial for controlling the stereochemical outcome. When (–)-sparteine or (–)-α-isosparteine is used as the chiral ligand with an organolithium reagent, the rearrangement of cis-cyclooctene oxide yields (–)-cycloocten-1-ol with good yields and high enantiomeric excess (ee). rsc.orgrsc.org Conversely, employing C2-symmetric bisoxazolines as ligands can provide access to the enantiomeric (+)-cycloocten-1-ol. rsc.org Research has demonstrated that (–)-α-isosparteine can function as an efficient asymmetric catalyst in this rearrangement. rsc.org
Studies have explored various N-alkyl diamines derived from (−)-cytisine as potential surrogates for (+)-sparteine. acs.org These surrogates have been tested in the α-lithiation rearrangement of cyclooctene oxide, showing the opposite enantioselectivity to that of (−)-sparteine. However, increasing the steric bulk of the N-alkyl group beyond an ethyl group was found to be detrimental to the enantioselectivity. acs.org
The reaction mechanism involves the chiral base abstracting a proton alpha to the epoxide ring, leading to a lithiated intermediate that rearranges to the allylic alcohol. rsc.orgyork.ac.uk The enantioselectivity of the process is dictated by the specific coordination of the lithium cation with the chiral ligand and the epoxide substrate. york.ac.uk
Table 1: Asymmetric Deprotonation of cis-Cyclooctene Oxide
| Chiral Ligand | Base | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (–)-Sparteine | s-BuLi | (–)-Cycloocten-1-ol | 75 | 95 | rsc.org |
| (–)-α-Isosparteine | s-BuLi | (–)-Cycloocten-1-ol | 80 | 96 | rsc.org |
| C2-Symmetric Bisoxazoline | s-BuLi | (+)-Cycloocten-1-ol | 78 | 88 | rsc.org |
| N-Me diamine from (−)-cytisine | s-BuLi | (+)-Cycloocten-1-ol | - | 93 | acs.org |
Stereocontrolled Functionalization Approaches
Stereocontrolled functionalization is critical for synthesizing complex molecules from simpler cyclic precursors like cyclooctene derivatives. One key strategy involves the stereocontrolled 1,2-addition of nucleophiles to trans-cyclooct-4-enone (keto-TCO). udel.edunih.gov This method allows for the diastereoselective synthesis of various functionalized trans-cyclooctenol derivatives. udel.edu The approach addresses the common issue of low stereoselectivity in many trans-cyclooctene (B1233481) syntheses. nih.gov The resulting axial-5-hydroxy-trans-cyclooctene (a-TCO) products exhibit favorable physicochemical properties, such as increased hydrophilicity, which is beneficial for applications in biological systems. nih.gov
Another important functionalization method is the dihydroxylation of the double bond in cyclooctene rings. For instance, the C–C double bond of a cyclooctene β-amino ester can be functionalized via dihydroxylation using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO). beilstein-journals.org This reaction proceeds with high stereocontrol, leading to the formation of all-cis dihydroxylated products in excellent yield. beilstein-journals.org Such oxidative functionalizations are valuable routes for preparing N-heterocyclic amino acid derivatives and other complex functionalized molecules. beilstein-journals.orgbeilstein-journals.org
These stereocontrolled approaches provide access to a diverse range of functionalized cyclooctane (B165968) scaffolds, which serve as crucial intermediates in the total synthesis of natural products and other target molecules. beilstein-journals.orgbeilstein-journals.org
Indirect Synthetic Pathways and Functional Derivatization
Esterification and Transesterification Reactions
This compound serves as a precursor for the synthesis of various ester derivatives through esterification reactions. ontosight.aivulcanchem.com This process typically involves reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst. ontosight.aichemguide.co.uk Standard esterification protocols, such as Fischer esterification (heating with a carboxylic acid and a strong acid catalyst like sulfuric acid) or Steglich esterification (using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP)), are commonly employed. vulcanchem.comchemguide.co.uk
For example, cyclooct-4-en-1-yl propionate (B1217596) is synthesized by reacting cyclooct-4-en-1-ol (B7950028) with propionic acid or its derivatives. ontosight.ai Similarly, cyclooct-4-en-1-yl valerate (B167501) is prepared through the esterification of cyclooct-4-en-1-ol with valeric acid. vulcanchem.com These reactions are fundamental for converting the hydroxyl group of this compound into an ester functionality, which can alter the molecule's physical properties and chemical reactivity, making it a valuable intermediate for various applications, including in the fragrance industry. ontosight.ai
Table 2: Examples of Esterification of this compound Derivatives
| Alcohol Precursor | Acid/Reagent | Ester Product | Method | Reference |
|---|---|---|---|---|
| (Z)-cyclooct-4-en-1-ol | Ethyl chloroformate | Ethyl cyclooct-4-ene-1-carboxylate | Steglich (DCC, DMAP) | |
| cyclooct-4-en-1-ol | Propionic acid | Cyclooct-4-en-1-yl propionate | Catalytic esterification | ontosight.ai |
| cyclooct-4-en-1-ol | Valeric acid | Cyclooct-4-en-1-yl valerate | Steglich or Fischer | vulcanchem.com |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions of this compound derivatives provide a powerful method for constructing fused bicyclic ring systems. These transannular reactions involve the formation of a new bond between the hydroxyl group (or a derivative) and the double bond within the eight-membered ring, leading to structurally complex products. beilstein-journals.orgresearchgate.netresearchgate.net
Mercury(II) salts are effective electrophilic reagents for inducing the intramolecular cyclization of unsaturated alcohols. beilstein-journals.orgnih.govbeilstein-journals.org The cyclization of 4-cycloocten-1-ol mediated by mercury(II) acetate (Hg(OAc)₂) is a well-documented example of this transformation. beilstein-journals.orgnih.gov The reaction proceeds via an initial oxymercuration of the double bond, where the mercury(II) salt activates the alkene towards nucleophilic attack by the intramolecular hydroxyl group. beilstein-journals.org This is followed by a demercuration step, typically using sodium borohydride (B1222165) (NaBH₄), to replace the mercury-containing group with a hydrogen atom. beilstein-journals.org
The mercury(II)-salt-mediated cyclization of 4-cycloocten-1-ol can yield two different fused bicyclic ether products: 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.orgnih.gov The regioselectivity of this reaction is highly dependent on the specific reaction conditions. beilstein-journals.orgnih.gov
Formation of 9-oxabicyclo[4.2.1]nonane: The regioselective synthesis of the [4.2.1] isomer is favored when the demercuration step is performed in the presence of both NaBH₄ and sodium acetate (NaOAc). beilstein-journals.orgnih.gov
Formation of 9-oxabicyclo[3.3.1]nonane: In the absence of NaOAc during the reduction step, the 9-oxabicyclo[3.3.1]nonane isomer is formed as the exclusive product. beilstein-journals.orgnih.gov
This selectivity highlights the ability to control the reaction outcome to access specific bicyclic frameworks, which are important structural motifs in various natural products and complex organic molecules. researchgate.netresearchgate.netnih.gov
Table 3: Regioselectivity in Mercury(II)-Mediated Cyclization of 4-Cycloocten-1-ol
| Reactant | Reagents | Conditions | Major Product | Reference |
|---|
The synthesis of this compound and its derivatives is a significant area of research in organic chemistry, driven by the utility of these eight-membered rings as versatile building blocks and key structural motifs in complex molecules. A variety of synthetic strategies have been developed, ranging from ring-opening and ring-expansion reactions to photochemical isomerizations and olefin metathesis. These methods provide access to different isomers and functionalized analogues of this compound, each with unique reactivity and potential applications.
3 Ring-Opening and Ring Expansion Reactions
Ring-opening and ring expansion reactions represent a powerful approach to constructing the cyclooctene framework from smaller, more readily available ring systems. These methods often leverage the release of ring strain to drive the formation of the desired eight-membered ring.
1 Electrocyclic Ring-Opening of Cyclobutenes
A sophisticated method for the synthesis of functionalized medium-sized trans-cycloalkenes, including derivatives of this compound, involves the thermal 4π-electrocyclic ring-opening of fused cyclobutene (B1205218) systems. sci-hub.seacs.org This pericyclic reaction proceeds in a concerted, conrotatory fashion as predicted by the Woodward-Hoffmann rules, leading to the formation of a highly reactive cis,trans-cycloalkadiene intermediate. acs.orgillinois.edu
The starting materials for this transformation are typically bicyclo[6.2.0]decene derivatives, which can be prepared from simpler cycloalkanones through enol silyl (B83357) ether formation and a subsequent [2+2] cycloaddition. sci-hub.se Upon heating, the fused cyclobutene ring undergoes a predictable outward conrotatory ring-opening of the alkyl group and inward rotation of the carbonyl group to generate a transient cis,trans-cyclooctadienone intermediate. acs.org This intermediate can then be trapped in situ by a suitable nucleophile in a conjugate addition reaction to afford a functionalized trans-cyclooctene.
A key aspect of this methodology is the potential for chirality transfer. When an enantiomerically enriched fused cyclobutene is used, the stereochemical information can be transferred from the starting material's stereocenters to the planar chirality of the resulting trans-cyclooctene. sci-hub.seresearchgate.net The degree of chirality transfer is dependent on the racemization barrier of the intermediary cis,trans-cycloalkadiene; for nine-membered rings, this barrier can be low, leading to racemization, whereas for eight-membered rings, significant chirality transfer can be achieved. sci-hub.se The stereoselectivity of the ring-opening, known as torquoselectivity, is influenced by the electronic and steric nature of the substituents on the cyclobutene ring. nih.gov
This domino electrocyclic ring-opening/alkylation sequence provides a reliable route to functionalized trans-cyclooctenes with a high degree of stereocontrol over the newly formed double bond. sci-hub.se The resulting products, such as trans-cycloocten-1-ol derivatives, are valuable for further synthetic transformations. For instance, they can readily participate in Diels-Alder reactions with tetrazines or undergo dihydroxylation to introduce further functionality. sci-hub.se
| Starting Material | Reaction Conditions | Intermediate | Product | Yield (%) | Ref |
| bicyclo[6.2.0]decen-9-one derivative | Heat, Nucleophile | cis,trans-cyclooctadienone | Functionalized trans-cycloocten-1-ol derivative | High | sci-hub.se |
| enantiomerically enriched bicyclo[6.2.0]decene | Heat, Nucleophile | Chiral cis,trans-cyclooctadiene | Optically pure trans-cyclooctene derivative | Good | sci-hub.seresearchgate.net |
Mercury(II)-Salt-Mediated Cyclizations
2 Enantioselective Ring Expansion of Cyclopropanols
The ring expansion of cyclopropanols provides another strategic avenue for the synthesis of larger carbocycles. While direct, high-yielding enantioselective ring expansions of cyclopropanols to this compound are not extensively documented, the principles of this reactivity suggest a plausible synthetic route. The regioselectivity of cyclopropanol (B106826) ring-opening is highly dependent on the substitution pattern and the reaction conditions employed.
A potential strategy for the enantioselective synthesis of a this compound derivative could involve the ring expansion of a suitably substituted 1-vinylcycloheptanol. Gold(I) catalysts have been shown to be effective in promoting the enantioselective ring expansion of allenylcyclopropanols to cyclobutanones. beilstein-journals.org A similar catalytic system, employing a chiral ligand, could potentially be applied to a 1-vinylcycloheptanol derivative. The reaction would likely proceed through the activation of the vinyl group by the chiral gold catalyst, followed by a rearrangement involving the cleavage of the C1-C2 bond of the cycloheptane (B1346806) ring and subsequent expansion to form the eight-membered ring. The stereochemistry of the final product would be dictated by the chiral environment provided by the ligand.
Alternatively, a pinacol-type rearrangement of a 1,2-diol on a fused bicyclic system containing a cyclopropane (B1198618) ring could be envisioned. For example, a bicyclo[5.1.0]octane-1,2-diol derivative could undergo a Lewis acid-promoted rearrangement, where the migration of one of the cyclopropane bonds would lead to a ring-expanded cyclooctenone, a direct precursor to this compound. Achieving enantioselectivity in such a transformation would require a chiral Lewis acid or a substrate-controlled diastereoselective reaction. While specific examples for this compound are scarce, this approach is well-established for the synthesis of other ring systems.
| Proposed Starting Material | Proposed Reagent | Potential Intermediate | Target Product | Key Principle |
| 1-Vinylcycloheptanol derivative | Chiral Gold(I) Catalyst | Chiral Allylic Cation | Enantioenriched Cycloocten-1-one | Asymmetric Gold Catalysis |
| bicyclo[5.1.0]octane-1,2-diol derivative | Chiral Lewis Acid | Carbocation intermediate | Enantioenriched Cyclooctenone | Asymmetric Pinacol Rearrangement |
4 Photochemical Isomerization Strategies
Photochemical methods offer a direct and efficient way to access the strained trans-isomer of this compound from its more stable cis-counterpart. This isomerization is a key transformation due to the unique reactivity of trans-cyclooctenes in bioorthogonal chemistry and other applications.
1 Photoisomerization of cis-Cycloocten-1-ol to trans-Cycloocten-1-ol
The conversion of cis-cycloocten-1-ol to trans-cycloocten-1-ol is typically achieved through a photosensitized isomerization. The reaction is carried out by irradiating a solution of the cis-isomer in the presence of a photosensitizer, such as methyl benzoate. The photosensitizer absorbs the UV light and transfers the energy to the cis-alkene, promoting it to an excited state which can then relax to either the cis- or the trans-ground state.
However, the equilibrium between the cis- and trans-isomers heavily favors the more stable cis-form. To overcome this, the reaction is often performed in a way that selectively removes the trans-isomer from the reaction mixture as it is formed. A common and effective method involves the complexation of the strained trans-alkene with silver(I) ions. By continuously passing the reaction mixture through a stationary phase impregnated with silver nitrate (B79036) (AgNO₃), the trans-cycloocten-1-ol is selectively retained, thus shifting the equilibrium towards the formation of more of the trans-product.
Electrocyclic Ring-Opening of Cyclobutenes
2 Large-Scale Flow Photochemical Synthesis
For the production of larger quantities of trans-cycloocten-1-ol and its derivatives, a large-scale flow photochemical synthesis setup is often employed. This system typically consists of a closed loop where a solution of the cis-isomer and a photosensitizer is continuously pumped from a reservoir, through a UV-transparent tube where it is irradiated, and then through a column packed with a solid support coated with a capturing agent.
The most common capturing agent is silver nitrate on silica (B1680970) gel. As the irradiated solution flows through the column, the newly formed trans-isomer complexes with the silver ions and is trapped on the solid support. The unreacted cis-isomer, which does not bind to the silver nitrate, is recycled back to the reservoir for further irradiation. This continuous process allows for the gradual conversion of the entire batch of the cis-isomer to the desired trans-product.
While effective, the use of silver nitrate on silica gel can be problematic for large-scale syntheses due to the potential for silver leaching. To address this, alternative solid supports have been developed, such as sulfonated silica gel with immobilized silver(I) ions. This modified support has been shown to capture trans-cyclooctene products at higher loadings without significant leaching, and it can be regenerated and reused over multiple runs. This advancement has facilitated the synthesis of a variety of functionalized trans-cyclooctenes, including those with hydroxyl, carboxylic acid, and amine functionalities, on a larger scale.
| Parameter | Value/Condition | Reference |
| Starting Material | (Z)-cyclooct-4-en-1-ol | |
| Photosensitizer | Methyl benzoate | |
| Solvent | Diethyl ether | |
| Capturing Agent | AgNO₃ on silica gel or Ag(I) on tosic silica gel | |
| Light Source | UV lamp (e.g., 254 nm) | |
| Setup | Closed-loop flow reactor |
5 Olefin Metathesis-Based Syntheses
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. Ring-closing metathesis (RCM) is particularly well-suited for the construction of cyclic olefins, including the eight-membered ring of this compound. wikipedia.orgnumberanalytics.com
The synthesis of this compound via RCM would start from a diene precursor containing a hydroxyl group. A suitable starting material would be a deca-1,9-dien-x-ol, where the hydroxyl group is positioned appropriately along the carbon chain. The intramolecular cyclization of this diene is catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst such as a Grubbs' or Hoveyda-Grubbs' catalyst. numberanalytics.com
The mechanism of RCM involves the formation of a metallacyclobutane intermediate between the catalyst and one of the terminal alkenes of the diene substrate. wikipedia.org Subsequent cycloelimination and reaction with the second terminal alkene leads to the formation of the cyclic alkene and the release of a small volatile olefin, typically ethylene, which drives the reaction to completion. numberanalytics.com
The synthesis of medium-sized rings like cyclooctene can be challenging due to entropic factors. However, RCM has been successfully employed for the synthesis of rings ranging from 5 to 30 members, and even larger macrocycles. wikipedia.org The success of the reaction can be influenced by factors such as the choice of catalyst, the concentration of the substrate (high dilution conditions are often used to favor intramolecular cyclization over intermolecular polymerization), and the nature of the substituents on the diene chain. For example, the synthesis of a 10-membered carbocycle via RCM was improved by protecting a hydroxyl group as a bulky silyl ether. A similar strategy could be applied to the synthesis of a protected this compound.
The E/Z selectivity of the newly formed double bond in the cyclooctene ring can often be controlled by the choice of the metathesis catalyst. Ruthenium N-heterocyclic carbene (NHC) catalysts generally favor the formation of the more stable E-(trans)-isomer due to steric interactions in the metallacyclobutane intermediate. wikipedia.org
| Precursor | Catalyst | Product | Key Features | References |
| Acyclic diene with a hydroxyl group | Grubbs' or Hoveyda-Grubbs' catalyst | This compound derivative | Formation of 8-membered ring, release of ethylene | wikipedia.orgnumberanalytics.com |
| Diene with a protected hydroxyl group | Ruthenium catalyst | Protected this compound | Improved efficiency for medium-sized rings |
Olefin Metathesis-Based Syntheses
Functional Derivatization of Cyclooctenes for Polymerization
The functional derivatization of cyclooctenes, particularly those bearing hydroxyl groups like this compound and its isomers, is a critical strategy for the synthesis of advanced polymeric materials. The introduction of specific functional groups onto the cyclooctene scaffold allows for the tailoring of polymer properties and the creation of materials with specialized applications, such as cross-linkable polymers and amphiphilic copolymers. Ring-opening metathesis polymerization (ROMP) is a prominent technique employed for the polymerization of these functionalized monomers due to its high tolerance for various functional groups. caltech.eduresearchgate.net
One key approach involves the direct polymerization of hydroxyl-functionalized cyclooctenes. For instance, the ROMP of 5-hydroxy-functionalized cyclooctenes has been successfully carried out. rsc.org This demonstrates that the hydroxyl group itself can be a tolerated functionality in certain ROMP systems, leading to the formation of hydrophilic polymers.
A more versatile strategy involves the chemical modification of the hydroxyl group of this compound or its isomers to introduce other polymerizable or functional moieties. This pre-polymerization functionalization expands the range of accessible polymer structures and properties. A notable example is the synthesis of 5-methacrylate-1-cyclooctene from cycloocten-5-ol. caltech.edu This transformation is typically achieved by reacting the alcohol with methacryloyl chloride in the presence of a base, such as triethylamine. The resulting monomer contains a cyclooctene ring, which is polymerizable via ROMP, and a methacrylate (B99206) group, which can undergo subsequent cross-linking through thermal or photochemical initiation. caltech.edu The polymerization of this monomer using a ruthenium-based initiator, such as (PCy₃)₂Cl₂Ru=CHCH=CPh₂, results in a polymer with pendant cross-linkable methacrylate side-chains. caltech.edu
The synthesis of ester derivatives from 3-hydroxycyclooctene and 5-hydroxycyclooct-1-ene further illustrates the functional derivatization of cyclooctenols. researchgate.net These reactions typically involve the treatment of the cyclooctenol with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting ester-functionalized cyclooctenes are valuable monomers for producing polymers with tailored properties, such as hydrophilicity and amphiphilicity. researchgate.net For example, the synthesis of hydrophilic and amphiphilic homo- and copolymers can be achieved through the ROMP of cyclooctenes bearing ester groups. researchgate.net
Chemical Reactivity and Transformation Pathways of Cycloocten 1 Ol
Oxidation Reactions
The oxidation of cycloocten-1-ol to produce cyclooctenone is a significant transformation in organic synthesis, with various methods developed to achieve this conversion. Other oxygenated products, such as epoxycyclooctane and 2-cycloocten-1-ol (B8796459), can also be formed. ijcce.ac.irijcce.ac.iriiste.org
Ruthenium-based catalysts, for instance, are effective for the oxidation of allylic alcohols. researchgate.net The RuCl2(PPh3)3 complex, in particular, is a versatile catalyst for this purpose. ub.edusci-hub.se These reactions often involve a ruthenium-mediated dehydrogenation of the alcohol. sci-hub.se The use of a co-catalyst like TEMPO can enhance the rate of aerobic oxidation with RuCl2(PPh3)3. sci-hub.se
Manganese complexes have also been employed as catalysts for the oxidation of cyclooctene (B146475), yielding cyclooctenone among other products. ijcce.ac.ir For example, a manganese-based coordination polymer has been used for the selective oxidation of cyclooctene, producing cyclooctenone with a maximum yield of 48%. ijcce.ac.ir Iron porphyrin complexes can also catalyze the oxidation of cyclic alkenes. nih.gov
In addition to metal-based catalysts, enzymatic methods have been explored. For instance, the oxidation of cyclooctene can be catalyzed by certain enzymes, leading to the formation of 2-cyclooctene-1-one and 2-cyclooctene-1-ol. uni-regensburg.de
The table below provides a summary of various catalytic systems used in the oxidation of cyclooctene and related compounds, which can also be applied to this compound.
| Catalyst/Reagent | Oxidant | Main Products |
| RuCl2(PPh3)3/TEMPO | Aerobic | Corresponding ketones |
| Manganese coordination polymer | - | Cyclooctenone |
| Iron porphyrin complexes | O2 | 2-cyclohexene-1-one, 2-cyclohexene-1-ol |
| Riboflavin Tetraacetate | Aerobic | 2-cyclooctene-1-ol, 2-cyclooctene-1-one |
Table showing various catalysts and the resulting products from the oxidation of cyclooctene and related alcohols.
Photocatalysis offers a green and efficient alternative for the oxidation of alcohols. nih.govresearchgate.net Decatungstate anions, such as (nBu4N)4W10O32, are effective photocatalysts for the oxidation of cyclic alkenes like cyclohexene (B86901) and cyclooctene using molecular oxygen at room temperature and pressure. researchgate.netresearchgate.net This process can be conducted in a homogeneous solution or with the decatungstate heterogenized on silica (B1680970). researchgate.netresearchgate.net The primary products of the photocatalyzed oxidation of these cycloalkenes are the corresponding hydroperoxides, formed through allylic radical intermediates. researchgate.netresearchgate.net
The presence of a co-catalyst, such as an iron(III) porphyrin complex, can significantly influence the photocatalytic properties of decatungstate. researchgate.netresearchgate.net In the case of cyclooctene, the addition of the iron porphyrin promotes the formation of cyclooctene epoxide. researchgate.netresearchgate.net Vanadium-doped decatungstate has also been investigated for the visible-light-driven oxidation of alcohols with molecular oxygen. gychbjb.com
Titanium dioxide (TiO2) is another widely used photocatalyst for alcohol oxidation. acs.orgrsc.orgoup.com The efficiency and selectivity of TiO2-based photocatalysts can be enhanced by surface modification, for example, by covering it with niobium pentoxide (Nb2O5). acs.orgresearchgate.net This modification can suppress the formation of highly reactive ozone anion radicals, leading to higher selectivity for partial oxidation products. acs.orgresearchgate.net Dye-sensitized TiO2 has also been used in combination with TEMPO for the selective aerobic oxidation of alcohols under visible light. rsc.org
| Photocatalyst | Co-catalyst/Modifier | Key Features |
| (nBu4N)4W10O32 | None | Oxidizes cyclooctene to hydroperoxide. researchgate.netresearchgate.net |
| (nBu4N)4W10O32 | Iron(III) porphyrin | Promotes formation of cyclooctene epoxide. researchgate.netresearchgate.net |
| TiO2 | Nb2O5 | Enhances selectivity by inhibiting complete oxidation. acs.orgresearchgate.net |
| Dye-sensitized TiO2 | TEMPO | Enables selective aerobic oxidation under visible light. rsc.org |
Table summarizing different photocatalytic systems for the oxidation of cyclooctene and related alcohols.
Heterogeneous catalysts are advantageous for the oxidation of alcohols due to their ease of separation and reusability. scholarsresearchlibrary.comwordpress.com Supported gold nanoparticles have emerged as highly effective catalysts for the selective oxidation of alcohols under mild, environmentally friendly conditions. nih.govmdpi.comkoreascience.kr The catalytic performance of gold catalysts is influenced by factors such as particle size and the nature of the support material. mdpi.com For instance, gold nanoparticles supported on various metal oxides can catalyze alcohol oxidation. nih.gov Bimetallic gold-based catalysts, such as Au-Pd nanoparticles, have also shown great potential for these reactions. researchgate.netrsc.org
Palladium catalysts supported on materials like hydrotalcite have been successfully used for the aerobic oxidation of alcohols. koreascience.krrsc.orgau.dkacs.org For example, a Pd(II)-hydrotalcite catalyst can oxidize a variety of alcohols to aldehydes and ketones in high yields using air as the oxidant under mild conditions. acs.org The use of bimetallic Au-Pd nanoparticles on a phosphorylated hydrotalcite support has been shown to drive the oxidation of vanillyl alcohol under visible light. rsc.org
Silica-based materials are also common supports for heterogeneous catalysts used in organic synthesis. scholarsresearchlibrary.com
| Catalyst | Support Material | Key Features |
| Gold nanoparticles | Metal oxides, Carbon | Highly selective for alcohol oxidation under mild conditions. nih.govmdpi.comrsc.org |
| Palladium nanoparticles | Hydrotalcite | Effective for aerobic oxidation of alcohols. koreascience.krrsc.orgau.dkacs.org |
| Au-Pd nanoparticles | Graphite, Hydrotalcite | Bimetallic system with enhanced catalytic properties. rsc.orgrsc.org |
| Copper Schiff base complex | Zeolite-Y | Used for the oxidation of various alkenes. shd-pub.org.rs |
Table presenting various heterogeneous catalysts for alcohol oxidation.
Photocatalyzed Oxidation Processes
Addition Reactions to the Olefinic Moiety
The double bond in this compound is susceptible to electrophilic addition reactions. The oxidation of cyclooctene with iodosylbenzene or pentafluoroiodosyl benzene, catalyzed by first-row transition metal phthalocyanines, yields cyclooctene oxide as the specific product. ijcce.ac.ir In contrast, the oxidation of cyclohexene under similar conditions produces a mixture of epoxycyclohexane, 2-cyclohexen-1-ol, and 2-cyclohexene-1-one. ijcce.ac.ir The isomerization of cyclooctene oxide over solid acid catalysts like SiO2-Al2O3 and SiO2-TiO2 can lead to the formation of 3-cycloocten-1-ol. oup.com
Cyclopropanation of alkenes is a fundamental reaction for the synthesis of cyclopropane (B1198618) derivatives. nih.gov Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. acs.orgacs.orgresearchgate.netorganic-chemistry.org The choice of the rhodium catalyst and the substituents on the diazo compound can significantly influence the stereoselectivity of the reaction. acs.orgresearchgate.net For instance, the use of bulky carboxylate ligands on the dirhodium catalyst can suppress side reactions like β-hydride elimination and lead to high diastereoselectivity in the cyclopropanation of alkenes with α-alkyl-α-diazoesters. organic-chemistry.org The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanation reactions. nih.gov
Cyclopropanation Reactions
Stereoselective Cyclopropanation
Rearrangement Reactions
The flexible eight-membered ring of this compound allows for unique intramolecular reactions, particularly transannular reactions.
Transannular reactions are intramolecular reactions that occur across a ring, between non-adjacent atoms. The conformation of the cyclooctene ring brings distant atoms into proximity, facilitating these transformations.
A notable transannular reaction involving a derivative of this compound is thioetherification. trans-Cycloocten-5-ol derivatives have been developed as probes for detecting sulfenic acids in biological systems. acs.orgnih.govnih.gov These probes, termed SAM-TCO (sulfenic acid modifying trans-cycloocten-5-ol), utilize the strain of the trans-double bond to react with sulfenic acids to form a thiiranium ion intermediate. nih.govresearchgate.net
The key step is the subsequent intramolecular attack by the hydroxyl group on the thiiranium ion. core.ac.uk This transannular thioetherification results in the formation of a stable bicyclic adduct, effectively trapping the transient sulfenic acid. acs.orgnih.govnih.govresearchgate.net This reactivity is specific to the trans-isomer and the presence of the hydroxyl group, as ordinary trans-cyclooctenes react much more slowly. acs.orgnih.govresearchgate.net
The reaction of SAM-TCO probes with sulfenic acids is rapid, with a reported in vitro rate constant of 750 M⁻¹s⁻¹ for the reaction with the sulfenic acid form of the protein fRMsr. nih.gov This dual-reactivity, combining the strain of the alkene with a nucleophilic transannular reaction, provides a powerful tool for chemical biology. acs.orgnih.govnih.gov
Transannular Reactions
Cycloaddition Reactions
The strained nature of the double bond in some isomers of this compound makes it an excellent substrate for cycloaddition reactions, particularly those that are promoted by ring strain.
trans-Cyclooctene (B1233481) derivatives, including those with a hydroxyl group like TCO-OH, are key reagents in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. medkoo.comacs.org The significant ring strain of the trans-cyclooctene ring, with an estimated strain energy of about 18 kcal/mol for cyclooctyne (B158145), greatly accelerates the [3+2] cycloaddition reaction with azides. nih.gov This is a significant advantage over the unstrained linear alkynes used in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), as it obviates the need for a potentially toxic copper catalyst. acs.org
The reaction between a trans-cyclooctene and an azide (B81097) proceeds via a 1,3-dipolar cycloaddition mechanism to form a stable triazole linkage. nih.govresearchgate.net This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. researchgate.net
Similarly, trans-cyclooctenes participate in inverse-electron-demand Diels-Alder reactions with tetrazines. This [4+2] cycloaddition is exceptionally fast and is considered one of the quickest bioorthogonal ligation technologies. medkoo.com The hydroxyl group on the cyclooctene ring, as in TCO-OH, can be used as a handle for further functionalization. medkoo.com
The utility of these strain-promoted cycloadditions is vast, with applications in biological labeling, imaging, and the development of prodrug activation strategies. core.ac.ukmedkoo.com
Strain-Promoted Cycloadditions (e.g., Copper-Free Click Chemistry)
Inverse Electron Demand Diels-Alder Cycloadditions with Tetrazines
Cyclooctene derivatives, particularly trans-cyclooctenes, are highly reactive dienophiles in inverse electron demand Diels-Alder (iEDDA) reactions with 1,2,4,5-tetrazines. medkoo.comsigmaaldrich.com This type of reaction is a cornerstone of bioorthogonal chemistry, often referred to as "click chemistry," due to its rapid kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst. medkoo.comnih.gov The reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the cyclooctene). units.it
The driving force for this rapid reaction is the release of ring strain in the trans-cyclooctene molecule. nih.gov The reaction between a hydroxyl-modified trans-cyclooctene, such as trans-cycloocten-1-ol (TCO-OH), and a tetrazine derivative results in a stable dihydropyridazine (B8628806) product, which may further rearrange, releasing nitrogen gas as the sole byproduct. medkoo.comnih.gov This clean and efficient ligation has found numerous applications in biological labeling and imaging. medkoo.comsigmaaldrich.comscilit.com
The reaction rate is exceptionally fast. For instance, the second-order rate constant for the reaction of trans-cyclooctene with 3,6-di-(2-pyridyl)-s-tetrazine is approximately 2000 M⁻¹s⁻¹. nih.gov This high reactivity allows for modifications at very low concentrations. nih.gov
Table 1: Key Features of iEDDA Reactions with trans-Cyclooctenol
| Feature | Description |
| Reaction Type | Inverse Electron Demand Diels-Alder [4+2] Cycloaddition. medkoo.comsigmaaldrich.com |
| Reactants | trans-Cycloocten-1-ol (dienophile) and 1,2,4,5-tetrazine (B1199680) (diene). medkoo.com |
| Key Characteristic | Strain-promoted, catalyst-free "click" reaction. medkoo.comsigmaaldrich.com |
| Driving Force | Release of ring strain from the trans-cyclooctene. nih.gov |
| Byproduct | Nitrogen gas (N₂). nih.gov |
| Kinetics | Extremely fast, with second-order rate constants up to ~2000 M⁻¹s⁻¹. nih.gov |
1,3-Dipolar Cycloadditions
The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.org Alkenes and alkynes, including cyclooctene derivatives, serve as effective dipolarophiles in these transformations. organic-chemistry.org The reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. organic-chemistry.org
The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is key. wikipedia.org Strained cyclic alkynes and alkenes, such as cyclooctyne (a highly strained derivative of cyclooctene), exhibit enhanced reactivity due to the high degree of ring strain. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) between a cyclooctyne and an organic azide proceeds rapidly without catalysis.
A related reaction involves the 1,3-dipolar cycloaddition of cycloocten-5-yne with dialkyl acetylenedicarboxylates, which proceeds at room temperature to generate furan-derived intermediates. mdpi.com These examples underscore the utility of the strained eight-membered ring in facilitating 1,3-dipolar cycloadditions for the synthesis of complex heterocyclic systems. numberanalytics.com
Diels-Alder Reactions
In the conventional Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. iitk.ac.in The reactivity of cycloalkenes as dienophiles in these reactions is significantly influenced by their ring strain. acs.org A quantum mechanical study of the Diels-Alder reactions between various cycloalkenes (from cyclohexene to cyclopropene) and different dienes showed that the reactivities of the cycloalkenes are primarily controlled by the energy required to distort the molecule into the transition-state geometry. acs.org
For normal electron-demand Diels-Alder reactions, such as with cyclopentadiene, the activation barriers are influenced by a combination of this distortion energy and the interaction energy between the diene and dienophile. acs.org While cyclooctene is a viable dienophile, its reactivity is modulated by these energetic factors. Photo-induced Diels-Alder reactions have also been reported for related compounds like 2-cycloocten-1-one (B154278), demonstrating an alternative pathway for cycloaddition. acs.org
Table 2: Factors Influencing Diels-Alder Reactivity of Cycloalkenes
| Factor | Influence on Reactivity |
| Ring Strain | Higher strain generally leads to lower distortion energy to reach the transition state, increasing reactivity. acs.org |
| Distortion Energy | The energy required to deform the cycloalkene into the transition state geometry; a key controlling factor. acs.org |
| Interaction Energy | The stabilizing energy from the interaction of the diene and dienophile orbitals in the transition state. acs.org |
| Diene Type | Reactivity differs between normal electron-demand (e.g., cyclopentadiene) and inverse electron-demand (e.g., tetrazine) dienes. acs.org |
Polymerization and Macromolecular Transformations
The strained nature of the cyclooctene ring makes it an excellent monomer for ring-opening metathesis polymerization, enabling the synthesis of advanced polymeric materials.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene Derivatives
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins. rsc.org Cyclooctene (COE) and its functionalized derivatives are common monomers in ROMP, yielding polyalkenamers with tunable properties. rsc.org The polymerization is typically catalyzed by transition metal complexes, such as ruthenium (e.g., Grubbs' catalysts) or vanadium catalysts. rsc.orgnih.gov
The use of functionalized cyclooctene monomers allows for the incorporation of specific chemical groups into the resulting polymer backbone. The properties of the final polymer, such as crystallinity and hydrophobicity, can be precisely controlled through the choice of monomer and catalyst. rsc.org
Recent research has focused on creating telechelic polyolefins—polymers with functional groups at both ends—using ROMP of cyclooctene derivatives in the presence of chain-transfer agents (CTAs). rsc.orgresearchgate.net For example, ruthenium-catalyzed ROMP of cyclooctene in the presence of glycerol (B35011) carbonate-derived CTAs has been used to synthesize mono- and di-telechelic polyolefins. rsc.org Similarly, copolymerization of cyclooctene with other cyclic monomers, like 2,3-dihydrofuran (B140613), can introduce degradable linkages into the polymer backbone. nih.gov
Table 3: Overview of ROMP of Cyclooctene Derivatives
| Aspect | Details |
| Monomers | cis-Cyclooctene (COE), cis,cis-1,5-cyclooctadiene (COD), and functionalized derivatives. rsc.org |
| Catalysts | Grubbs' second-generation catalyst (G2), (Arylimido)vanadium(V)-alkylidenes. nih.govresearchgate.net |
| Polymer Products | Homopolymers and copolymers (e.g., telechelic polycyclooctenes). rsc.orgresearchgate.net |
| Controllable Properties | Molar mass, polymer architecture, crystallinity, hydrophobicity. rsc.org |
| Advanced Synthesis | Copolymerization with monomers like 2,3-dihydrofuran to create degradable polymers. nih.gov |
Stereochemical Control and Chirality in Cycloocten 1 Ol Chemistry
Enantioselective and Diastereoselective Syntheses
The synthesis of specific stereoisomers of cycloocten-1-ol is a significant challenge that has been addressed through various innovative strategies, yielding both enantiomerically enriched and diastereomerically pure forms of the molecule.
One notable approach to enantioselective synthesis involves the kinetic resolution of cyclooctene (B146475) oxide. The use of a chiral lithium amide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (B95107) (THF) has been shown to produce (S)-2-cycloocten-1-ol. oup.com In one instance, this reaction yielded the target alcohol with a 58% enantiomeric excess (ee) and a 45% yield, with 50% of the starting cyclooctene oxide being recovered. oup.com Adjusting the reaction conditions to refluxing THF for two hours improved the yield to 84%, though the enantiomeric excess decreased to 50%. oup.com
Diastereoselective syntheses are also crucial, particularly in the context of creating more complex molecular architectures. For instance, the cyclopropanation of 2-cycloocten-1-ol (B8796459) demonstrates the directing effect of the hydroxyl group. unl.pt However, unlike smaller ring systems where the syn isomer is highly favored, 2-cycloocten-1-ol exhibits a reversal of selectivity. This is attributed to its preferred chair-boat conformation where the bulky hydroxyl group occupies an equatorial position. unl.pt
Furthermore, diastereoselective routes to functionalized trans-cyclooctenes have been developed. One such method involves the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone. udel.edu This strategy provides a high-yield pathway to what are termed "a-TCOs" (axial-TCOs), which are otherwise difficult to access due to poor diastereoselectivity in conventional syntheses. udel.edu Another example is the diastereoselective synthesis of C-glycosyl amino acid derivatives, which has been achieved with high diastereoselectivity (dr > 25:1). beilstein-journals.org
The following table summarizes the results of an enantioselective synthesis of 2-cycloocten-1-ol from cyclooctene oxide:
| Entry | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Absolute Configuration |
| 1 | Room temperature, overnight | 45 | 58 | S |
| 2 | Refluxing THF, 2 h | 84 | 50 | S |
| Table based on data from a study on the asymmetric rearrangement of epoxides. oup.com |
Stereochemical Influence of Remote Functional Groups
The stereochemical outcome of reactions involving the this compound scaffold can be significantly influenced by functional groups that are not directly adjacent to the reacting centers. This "action at a distance" is a critical consideration in the synthesis of complex molecules.
A prominent example of this is observed in the intramolecular reactions of cyclooctene derivatives. The cyclization of 4-cycloocten-1-ol with mercury(II) acetate (B1210297) demonstrates how reaction conditions can dictate the formation of different bicyclic products. beilstein-journals.org Specifically, the presence of sodium borohydride (B1222165) and sodium acetate favors the formation of 9-oxabicyclo[4.2.1]nonane, while the absence of sodium acetate leads exclusively to 9-oxabicyclo[3.3.1]nonane. beilstein-journals.org This highlights how remote interactions, mediated by the reaction components, can control regioselectivity, which is intrinsically linked to the stereochemical arrangement of the transition state.
In enzymatic reactions, which serve as a model for understanding intramolecular catalysis, functional groups that are distant along the carbon backbone are brought into close proximity by the enzyme's three-dimensional structure. tue.nl This principle can be applied to non-enzymatic systems as well. For instance, the introduction of appropriate functional groups into a bicyclic system can lead to highly selective reactions due to neighboring group participation. tue.nl
The concept of neighboring group participation is also evident in the hydrolysis of peptides catalyzed by α-chymotrypsin, where the active site consists of distant amino acid residues (Asp 102, His 57, and Ser 195) that work in concert. tue.nl This biological example underscores the power of remote functional groups to influence reactivity and stereochemistry.
Chiral Catalyst Design for Stereocontrol
The rational design of chiral catalysts is paramount for achieving high levels of stereocontrol in the synthesis of this compound and its derivatives. These catalysts create a chiral environment that favors the formation of one stereoisomer over another.
A variety of chiral catalysts have been developed for asymmetric reactions. These can range from small organic molecules (organocatalysts) to complex metal-based systems. unito.itrsc.org The design of these catalysts often relies on principles of steric hindrance, hydrogen bonding, or the creation of a specific chiral pocket. unito.it
For instance, in the context of asymmetric photocatalysis, chiral sensitizers are designed to provide an effective enantiodifferentiating environment for photogenerated reactive intermediates. nih.gov The challenge lies in minimizing uncontrolled racemic background processes, which is achieved through careful catalyst architecture. nih.gov Some successful photocatalysts are derived from "privileged" catalyst structures that are effective in both ground-state and photochemical transformations. nih.gov
In the realm of organocatalysis, catalysts derived from natural compounds like proline have been extensively studied. unito.it These catalysts can be modified to include hydrogen-bond donors or bulky substituents to control the stereochemical outcome of a reaction. unito.it
Metal-based chiral catalysts have also seen significant advancements. Chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center rather than from chiral ligands, represent an emerging approach. rsc.org This design strategy offers structural simplicity and opens new avenues for catalyst architecture. rsc.org
The following table provides examples of chiral catalyst types and their design principles:
| Catalyst Type | Design Principle | Example Application |
| Chiral Lithium Amide | Intramolecular chelation forming a rigid, fused-ring structure. oup.com | Asymmetric rearrangement of epoxides. oup.com |
| Chiral Sensitizers | Creation of a chiral microenvironment for photo-excited states. nih.gov | Enantiodifferentiating photoisomerization. nih.gov |
| Organocatalysts | Hydrogen-bond donation or steric shielding. unito.it | Various asymmetric transformations. unito.it |
| Chiral-at-Metal Catalysts | Stereogenic metal center with achiral ligands. rsc.org | Asymmetric catalysis. rsc.org |
Relative and Absolute Stereochemical Determinations
The determination of the relative and absolute stereochemistry of this compound and its derivatives is a crucial final step in any stereoselective synthesis. A variety of analytical techniques are employed for this purpose.
For the determination of enantiomeric excess (ee), chiral chromatography, particularly chiral gas chromatography (GC), is a powerful tool. researchgate.net Another common method involves the use of chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy. For example, the enantiomeric excess of 2-cycloocten-1-ol can be determined by converting it to the corresponding acetate and measuring its ¹H NMR spectrum in the presence of a chiral lanthanide shift reagent like Eu(hfc)₃. oup.com
The absolute configuration of a chiral molecule is often determined by comparing its optical rotation with known literature values. oup.com For instance, the absolute configuration of (S)-2-cycloocten-1-ol was confirmed by comparing the optical rotation of the alcohol and its acetate derivative with previously reported data. oup.com
In more complex systems, X-ray crystallography can provide unambiguous determination of both relative and absolute stereochemistry. For example, the stereochemistry of a perhydroindan derivative, synthesized via an intramolecular conjugate addition, was determined by X-ray crystallographic analysis of a corresponding carboxylic acid. acs.org
Spectroscopic methods, such as NMR, can also provide information about the relative stereochemistry of a molecule by analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect).
The following table outlines common methods for stereochemical determination:
| Method | Information Obtained | Example |
| Chiral Chromatography (e.g., GC) | Enantiomeric excess | Determination of ee for 1-phenylpropan-1-ol. researchgate.net |
| NMR with Chiral Shift Reagents | Enantiomeric excess | Determination of ee for 2-cycloocten-1-ol acetate using Eu(hfc)₃. oup.com |
| Optical Rotation | Absolute configuration (by comparison) | Confirmation of (S)-configuration for 2-cycloocten-1-ol. oup.com |
| X-ray Crystallography | Relative and absolute stereochemistry | Determination of the stereochemistry of a carboxylic acid derivative of a perhydroindan. acs.org |
Mechanistic Investigations of Cycloocten 1 Ol Reactions
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involving cycloocten-1-ol provides a fundamental understanding of how these transformations occur at a molecular level. Studies have explored various reaction types, including oxidation and cyclization reactions. For instance, the oxidation of cyclooctene (B146475), which can lead to products like 2-cycloocten-1-ol (B8796459) and 2-cycloocten-1-one (B154278), has been investigated mechanistically. Two primary pathways, the allylic path and the epoxidation path, have been suggested for cyclooctene oxidation. The allylic path involves the initial formation of cyclooctene 3-(tert-butyl) peroxide through oxidation of an allylic C-H group, followed by decomposition to yield 2-cycloocten-1-ol or 2-cycloocten-1-one. ijcce.ac.ir
In cyclization reactions, 4-cycloocten-1-ol has been shown to undergo cyclization mediated by Hg(II) salts, leading to the formation of fused bicyclic products, specifically 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org The regioselectivity of this cyclization is influenced by the reaction conditions, with the presence of NaBH4 and sodium acetate (B1210297) favoring the formation of 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org
Role of Intermediates and Transition States
Understanding the intermediates and transition states involved in this compound reactions is crucial for comprehending their mechanisms. In the free-radical oxidation of cyclooctene, which can produce 2-cycloocten-1-ol, possible reaction pathways involve radicals generated from the homolysis of peroxide O-O bonds. mtu.eduresearchgate.net This is followed by the abstraction of an allylic hydrogen atom, forming a cyclic alkene radical. mtu.eduresearchgate.net This radical can then react rapidly with dioxygen to form a cyclic-alkene peroxide radical intermediate. mtu.eduresearchgate.net
In the Hg(II)-mediated cyclization of 4-cycloocten-1-ol, the mechanism involves the initial reaction of the alkene with Hg(II) salts, forming a mercurial carbonium ion intermediate. beilstein-journals.org This is followed by an intramolecular nucleophilic attack, resulting in a cyclized mercuro-halide complex compound. beilstein-journals.org
Transition states and activation energies have been calculated for radical pathways in cyclooctene oxidation, providing insights into the energy profiles of these reactions. mtu.eduresearchgate.net These calculations suggest that ketone products may result from a unimolecular pathway involving the cyclic-alkene peroxide radical, while epoxide formation requires a bimolecular route. mtu.eduresearchgate.net
Analysis of Catalytic Cycles
Catalytic cycles play a significant role in many reactions involving this compound or its related cyclooctene precursors. In the catalytic oxidation of cyclooctene, various catalysts have been employed, and the reaction pathways often involve catalytic cycles. For instance, studies on the catalytic epoxidation of cis-cyclooctene with methyltrioxorhenium (MTO) and pyrazole (B372694) propose a catalytic cycle involving the formation of peroxo complexes. rsc.org The mechanism is suggested to proceed via a "Butterfly Mechanism" in a key step where the peroxide acts as an electrophile and the alkene as a nucleophile. rsc.org
Metal-organic frameworks (MOFs) have also been used as catalysts for the partial oxidation of cyclooctene, with the catalyst influencing the dominant reaction mechanism. ijcce.ac.ir Lewis acidic sites in MOFs are reported to facilitate the activation of the peroxy group in the oxidant, enabling it to attack the allyl bond in cyclooctene. ijcce.ac.ir
In electrocatalytic cyclooctene epoxidation, the generation of Mn(IV)=O species has been suggested as a resting state in the catalytic cycle, facilitating oxygen atom transfer to the cyclooctene substrate. acs.org
Radical Pathways in Oxidation Processes
Radical pathways are significant in the oxidation of cyclooctene, which can lead to the formation of 2-cycloocten-1-ol. Free-radical oxidation reactions of cyclooctene, initiated by peroxides like H2O2 and tBuOOH, occur under aerobic conditions. mtu.eduresearchgate.net The mechanism involves the formation of cyclic alkene radicals and cyclic-alkene peroxide radicals as key intermediates. mtu.eduresearchgate.net These intermediates can lead to various oxidation products, including 2-cycloocten-1-one and cyclooctene oxide, in addition to 2-cycloocten-1-ol. mtu.eduresearchgate.net The distribution of products can be influenced by factors such as temperature and solvent. ijcce.ac.irmtu.eduresearchgate.net
Studies involving the reaction of OH radicals with cis-cyclooctene have also investigated radical-initiated pathways. acs.org These reactions can lead to products attributed to cyclic 1,2-hydroxynitrates and dicarbonyls. acs.org
Cycloaddition-Cycloreversion Cascades
While the search results did not specifically detail cycloaddition-cycloreversion cascades with this compound itself as a direct reactant or product in such a cascade, the concept of cycloaddition-cycloreversion is relevant in the context of strained cyclic compounds like cyclooctene derivatives. For example, strained alkynes, such as cyclooctynes, are known to undergo strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click reaction. researchgate.net Following cycloaddition, subsequent reactions could potentially involve cycloreversion steps depending on the formed adduct.
Another related concept is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctene (B1233481) derivatives, which can be part of "click-to-release" strategies and involve the formation of dihydropyridazine (B8628806) intermediates that may undergo elimination. amazonaws.com
Mechanistic Insights into Click-to-Release Processes
Click-to-release processes involving cyclooctene derivatives, particularly trans-cyclooctene (TCO), have been studied mechanistically. These reactions, often based on the IEDDA reaction between TCO derivatives and tetrazines, involve the release of a payload upon cycloaddition. amazonaws.comnih.govrichmond.edubiorxiv.org The mechanism typically involves the formation of a dihydropyridazine intermediate, which then undergoes elimination to release the desired molecule. amazonaws.comnih.govrichmond.edu Mechanistic studies have identified the 1,4-dihydropyridazine tautomer as a key species in the elimination process. amazonaws.comnih.gov The rate of release can be influenced by the nature of the leaving group and the properties of the tetrazine. nih.govrichmond.edu While these studies primarily focus on TCO derivatives with linkers like carbamates or ethers, the underlying click-to-release mechanism is a relevant area of mechanistic investigation for strained cyclooctene systems.
Stereochemical Course of Intramolecular Conjugate Additions
Intramolecular conjugate additions involving cyclooctene systems have been explored, with attention paid to their stereochemical outcomes. Studies on the synthesis of carbocycles via intramolecular conjugate additions have investigated the stereochemistry established in these reactions. acs.org While the specific substrate discussed in detail is a cycloocten-1-yl derivative with an appended side chain, the principles of stereocontrol in intramolecular conjugate additions to cyclic alkenes are relevant. acs.org
For simple cycloalkenols, including 2-cycloocten-1-ol, stereoselective cyclopropanation reactions have been studied using various reagents. unl.ptunl.pt The stereochemical outcome in these directed cyclopropanations can be explained based on conformational analysis of the ground state and transition-state models, where the hydroxyl group can direct the delivery of the carbene or carbenoid. unl.ptunl.pt For 2-cycloocten-1-ol, the preference for a chair-boat conformation influences the stereochemical course. unl.ptunl.pt
Advanced Characterization Techniques in Cycloocten 1 Ol Research
Spectroscopic Methods
Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, bonding, and electronic properties of cycloocten-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom.
Detailed Research Findings: In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons in this compound are influenced by their local electronic environment. The proton attached to the hydroxyl-bearing carbon (CH-OH) typically appears as a distinct signal, while the olefinic protons (CH=CH) resonate at a lower field due to the deshielding effect of the double bond. The remaining methylene (B1212753) protons of the cyclooctyl ring produce a complex pattern of signals.
Below is a table summarizing typical NMR data for this compound derivatives found in research literature.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Reference Solvent |
| ¹H | Olefinic (CH =CH ) | 5.5 - 6.0 | CDCl₃ |
| ¹H | Carbinol (H C-OH) | 3.8 - 4.5 | CDCl₃ |
| ¹H | Allylic (C=C-CH ₂) | 2.0 - 2.5 | CDCl₃ |
| ¹³C | Olefinic (C =C ) | 125 - 135 | CDCl₃ |
| ¹³C | Carbinol (C -OH) | 65 - 75 | CDCl₃ |
| ¹³C | Methylene (-C H₂-) | 20 - 40 | CDCl₃ |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orguci.edu The resulting spectrum is a unique molecular "fingerprint." uci.edu
Detailed Research Findings: The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration peak, which typically appears around 1640-1680 cm⁻¹. The C-O stretching vibration of the alcohol is usually observed in the 1050-1150 cm⁻¹ region. Research laboratories commonly use instruments like the Nicolet 360 FT-IR to record spectra across the 4000–400 cm⁻¹ range. rsc.org
This table presents the key FT-IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch | Alcohol | 3200 - 3600 (broad) |
| C-H Stretch (sp²) | Alkene | 3010 - 3100 |
| C-H Stretch (sp³) | Alkane | 2850 - 2960 |
| C=C Stretch | Alkene | 1640 - 1680 |
| C-O Stretch | Alcohol | 1050 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. bioglobax.com While the unconjugated double bond in this compound is not a strong chromophore, this technique is still employed in related research, particularly to monitor reactions. soton.ac.ukcore.ac.uk
Detailed Research Findings: this compound itself exhibits weak absorption in the ultraviolet region, typically below 200 nm, corresponding to the π → π* transition of the isolated double bond. The hydroxyl group has a weaker n → σ* transition. The utility of UV-Vis spectroscopy increases significantly when studying reactions of this compound, such as oxidations catalyzed by metal complexes, where changes in the catalyst's oxidation state can be monitored by observing changes in the visible region of the spectrum. soton.ac.uk For instance, studies have used instruments like the Hewlett Packard 8453 spectrophotometer to record spectra. rug.nl
Mass Spectrometry (MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is often used for volatile compounds like isomers of this compound. nih.gov Electrospray Ionization (ESI-MS) is a soft ionization technique particularly useful for analyzing less volatile or thermally fragile molecules, often in the context of reaction mixtures. rug.nlresearchgate.net
Detailed Research Findings: In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₄O = 126.21 g/mol ). Fragmentation patterns often show a prominent peak corresponding to the loss of a water molecule [M-H₂O]⁺. ESI-MS is frequently used in studies of catalytic reactions involving this compound to detect and identify reaction intermediates and products. rug.nl For example, in the study of a related compound, (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol, the protonated molecule [M+H]⁺ was detected at m/z 184.3. vulcanchem.com
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. wikipedia.orgwarwick.ac.uklibretexts.org
Detailed Research Findings: this compound is a diamagnetic molecule with all its electrons paired; therefore, it is EPR-silent and cannot be directly characterized by this technique. However, EPR spectroscopy is a vital tool in studies of the reactions of this compound, particularly oxidation reactions. rug.nl It is used to detect and characterize paramagnetic intermediates, such as organic radicals, or to study the electronic structure of paramagnetic metal catalysts involved in the transformation of this compound. rug.nlwarwick.ac.uk For example, X-band EPR spectra recorded at low temperatures (e.g., 77 K) can provide insight into the mechanism of catalytic oxidations. rug.nl
Diffraction and Microscopic Techniques
While spectroscopic methods probe the molecular level, diffraction and microscopic techniques can provide information on the arrangement of molecules in a solid state and the morphology of related materials.
Detailed Research Findings: As this compound is typically a liquid or a low-melting solid at ambient temperatures, single-crystal X-ray diffraction—the definitive method for determining molecular structure in the solid state—is not routinely applied. However, diffraction techniques like powder X-ray Diffraction (XRD) are crucial for characterizing solid catalysts used in the synthesis or reactions of this compound. ijcce.ac.irresearchgate.net XRD patterns can confirm the crystalline structure and phase purity of these catalytic materials. ijcce.ac.irresearchgate.net
Similarly, microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not used to visualize the this compound molecule itself. scirp.orgsci-hub.se Instead, they are employed to study the morphology, particle size, and surface characteristics of solid supports or heterogeneous catalysts used in processes involving this compound. ijcce.ac.ir These analyses are essential for understanding how the physical properties of the catalyst influence the chemical reactivity and selectivity in reactions like the oxidation of cyclooctene (B146475) to produce this compound. ijcce.ac.ir
X-Ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the crystalline structure of materials. covalentmetrology.com It operates on the principle of Bragg's Law, where a monochromatic X-ray beam interacts with the atomic planes of a crystalline sample, producing a unique diffraction pattern. covalentmetrology.comub.edu This pattern provides detailed information about the three-dimensional arrangement of atoms, including lattice parameters, symmetry, and bond lengths and angles. creative-biostructure.com
In the context of this compound research, XRD is instrumental in characterizing the crystal structure of its derivatives and the materials incorporating them. For instance, in the study of novel perovskite anode materials for solid-oxide fuel cells, XRD was used to identify the cubic perovskite structure of a synthesized powder. researchgate.net The analysis of the diffraction pattern allows for the determination of the unit-cell parameters and space group. researchgate.net
For accurate XRD analysis, proper sample preparation is critical. Samples are typically pulverized into a homogeneous powder to ensure that all crystalline phases are randomly oriented. retsch.com This gentle grinding, often performed in a specialized mill like the XRD-Mill McCrone, is designed to preserve the crystal lattice structure, which is a prerequisite for obtaining reliable diffraction data. retsch.com
The data obtained from XRD, often analyzed using methods like Rietveld refinement, allows for the matching of experimental diffraction patterns with theoretical models, enabling the identification and quantification of crystalline phases. researchgate.netretsch.com
Table 1: Applications of XRD in Material Characterization
| Application | Description | Reference |
| Phase Identification | Identifying the crystalline phases present in a material by comparing the experimental diffraction pattern to a database of known patterns. | retsch.com |
| Crystal Structure Determination | Determining the precise arrangement of atoms within a crystal, including unit cell dimensions and symmetry. | ub.educreative-biostructure.com |
| Analysis of Epitaxial Films | Characterizing the properties of thin crystalline layers grown on a substrate, including layer composition and thickness through advanced modeling. | covalentmetrology.com |
| Residual Stress Measurement | Calculating the internal stresses within a material from measured changes in lattice parameters. | covalentmetrology.com |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a material's surface topography. nih.govresearchgate.net A focused beam of high-energy electrons scans the sample surface, generating various signals, including secondary and backscattered electrons, which are used to form an image. myscope.trainingnrel.gov SEM is particularly valuable for examining the morphology, or surface features, of materials at the micro and nanoscale. myscope.training In materials science, SEM is a key tool for basic research, quality control, and failure analysis of a wide range of materials, including polymers and ceramics. myscope.training The technique can reveal details about the distribution of features on a surface. nih.gov
Transmission Electron Microscopy (TEM) , on the other hand, provides even higher resolution, capable of visualizing structures at the atomic scale. nanoscience.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen. researchgate.net The interaction of the electrons with the material forms an image that reveals details about the internal structure, such as the arrangement of polymer chains and the dispersion of nanoparticles. researchgate.netnanoscience.com For instance, TEM has been used to visualize the exfoliated and well-dispersed nature of nanoparticles within a polymer matrix. researchgate.net Cryogenic TEM (cryo-TEM) and cryo-electron tomography (cryo-ET) are advanced forms of TEM that allow for the in-situ 3D visualization of complex nanostructures in their native, hydrated state. nih.gov
In research involving this compound, both SEM and TEM are crucial for characterizing materials that incorporate this compound. For example, in the development of polymer-based materials, SEM can be used to study the surface morphology of electrospun fibers, while TEM can provide insights into the internal structure and the dispersion of additives. researchgate.netresearchgate.net For example, TEM has been used to study the morphology of polymer blends, where selected-area electron diffraction (SAED) patterns can help identify the aggregation of specific components. researchgate.net
Table 2: Comparison of SEM and TEM
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Principle | Scans a focused electron beam over the sample surface. myscope.training | Transmits a beam of electrons through an ultra-thin sample. researchgate.net |
| Information Obtained | Surface topography, morphology, and composition. nih.govmyscope.training | Internal structure, crystallography, and morphology at the atomic scale. researchgate.netnanoscience.com |
| Resolution | Down to a few nanometers. apmlaboratori.com | Up to 0.1 nanometers, allowing for atomic-scale imaging. researchgate.net |
| Sample Preparation | Requires a conductive surface, often achieved by sputter coating with a thin metal layer. nih.gov | Requires ultra-thin sections of the material. researchgate.net |
| Typical Applications | Imaging surface features of bulk materials, quality control, failure analysis. myscope.training | Visualizing internal structures of materials, nanoparticle dispersion, and crystal defects. nanoscience.comosti.gov |
Chromatographic and Thermal Analysis
Chromatographic and thermal analysis techniques are indispensable for the separation, identification, and characterization of this compound and its related compounds.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. drawellanalytical.com In GC, a carrier gas transports the sample through a column, where components are separated based on their physical and chemical properties. drawellanalytical.com GC coupled with mass spectrometry (GC-MS) is frequently used for the identification of unknown compounds. mdpi.com For instance, in the analysis of essential oils, GC-MS has been used to identify numerous volatile components. researchgate.net The fragmentation pattern of a compound in the mass spectrometer can provide crucial structural information. For example, the fragmentation of 1,2-dimethyl cyclooctene showed a base peak at m/z 109, corresponding to the cyclooctene cation. pjps.pk
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique for compounds soluble in a liquid solvent. libretexts.org It operates on the principle that different molecules have varying affinities for the stationary phase (the column) and the mobile phase (the solvent), leading to their separation. libretexts.org HPLC is widely used for both qualitative and quantitative analysis. libretexts.org For instance, reverse-phase HPLC methods have been developed for the analysis of cyclooctene and its derivatives, such as carbonic acid, 4-cycloocten-1-yl methyl ester. sielc.comsielc.com The choice of mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, is critical for achieving good separation. sielc.comsielc.com HPLC can also be used to separate closely related isomers and analogs, such as different methylated forms of cytosine. nih.gov
Table 3: GC and HPLC in this compound Analysis
| Technique | Principle | Application in this compound Research | Key Parameters |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. drawellanalytical.com | Identification and quantification of volatile derivatives of this compound and related compounds. researchgate.netpjps.pk | Carrier gas type (e.g., nitrogen, helium), column type, temperature program. drawellanalytical.commdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential affinities for a stationary phase and a liquid mobile phase. libretexts.org | Analysis and purification of this compound and its non-volatile derivatives. sielc.comsielc.combiorxiv.org | Mobile phase composition, column type (e.g., C18, phenyl hexyl), flow rate. sielc.comnih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis and to monitor the progress of chemical reactions. uvic.calibretexts.org It operates on the same principle as other forms of chromatography, where compounds are separated based on their affinity for the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent system). libretexts.orgsigmaaldrich.com The separation results in spots at different heights on the plate, and the retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify compounds. libretexts.org
In the context of this compound research, TLC is a valuable tool for quickly assessing the purity of a sample and for optimizing conditions for larger-scale purification methods like column chromatography. uvic.caaga-analytical.com.pl It can be used to separate this compound from other reactants and products in a reaction mixture. biorxiv.org Different visualization techniques, such as UV light for compounds with a chromophore, can be used to see the separated spots. uvic.ca
Thermal Gravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edueltra.com TGA is widely used to study the thermal stability of materials, their composition, and decomposition kinetics. eltra.comabo.fi The resulting TGA curve plots mass loss against temperature, and the derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition. etamu.edumdpi.com
In research involving this compound, TGA can be used to characterize the thermal properties of polymers or other materials containing this compound. For example, TGA can determine the decomposition temperatures and char yield of organophosphorus-based triazine derivatives, providing insights into their thermal stability. researchgate.net The technique is also used to determine the composition of materials by measuring the percentage of moisture, volatile components, and ash. eltra.com
Table 4: Key Information from TGA
| Parameter | Description |
| Decomposition Temperature | The temperature at which a material begins to degrade. |
| Residual Mass (Char Yield) | The amount of material remaining at the end of the analysis, indicating the formation of a thermally stable residue. researchgate.net |
| Compositional Analysis | Quantification of different components in a material, such as water, volatile compounds, and ash. mdpi.com |
| Thermal Stability | An overall assessment of a material's ability to withstand heat without degrading. abo.fi |
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. It provides the percentage by mass of each element present, which is crucial for confirming the empirical formula of a newly synthesized compound.
For this compound (C₈H₁₄O), the theoretical elemental composition is approximately 76.14% carbon, 11.18% hydrogen, and 12.68% oxygen. medkoo.com In research, experimental elemental analysis results for synthesized derivatives of this compound are compared to the calculated theoretical values to verify the purity and identity of the compound. For example, in the synthesis of various organic compounds, elemental analysis is routinely performed and the results are reported as "calcd (%)" and "found (%)". mpg.de A close agreement between the calculated and found values provides strong evidence for the successful synthesis of the target molecule. mpg.de
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 76.14 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 11.18 |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.68 |
| Total | 126.192 | 100.00 |
Note: Values are approximate and may vary slightly based on isotopic abundances.
Applications of Cycloocten 1 Ol As a Versatile Synthetic Intermediate
Precursor for Diverse Organic Compounds
The inherent reactivity of cycloocten-1-ol allows it to serve as a versatile precursor for a wide array of organic compounds. The oxidation of the alcohol functionality or transformation involving the alkene group can lead to synthetically useful products. For instance, the oxidation of cyclooctene (B146475) derivatives is a key method for producing valuable intermediates such as epoxides, diols, and carbonyl compounds. taylorandfrancis.comtaylorandfrancis.com Specifically, the partial oxidation of cyclooctene can yield products like 2-cycloocten-1-one (B154278) and 2-cycloocten-1-ol (B8796459). ijcce.ac.ir These oxygenated compounds are important precursors for synthesizing everything from pharmaceuticals to flavoring agents. arabjchem.org
A significant application of cyclooctenol isomers is in intramolecular cyclization reactions to form bicyclic systems. The cyclization of 4-cycloocten-1-ol mediated by mercury(II) acetate (B1210297), for example, can produce two different fused bicyclic ethers: 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. nih.govbeilstein-journals.org The regioselectivity of this reaction can be controlled by the presence or absence of sodium acetate, demonstrating the fine-tuned utility of this precursor. nih.govbeilstein-journals.org Furthermore, derivatives such as cyclooct-4-en-1-yl propionate (B1217596), synthesized from cyclooct-4-en-1-ol (B7950028), can act as intermediates in the synthesis of more complex pharmaceutical molecules. ontosight.ai
Building Block for Complex Chemical Architectures
The eight-membered ring of this compound provides a flexible scaffold for constructing intricate and sterically demanding molecular architectures. Its ability to undergo intramolecular reactions is a powerful tool for creating complex cyclic and polycyclic structures that would be challenging to synthesize otherwise. beilstein-journals.org
The mercury(II)-mediated cyclization of 4-cycloocten-1-ol into bicyclic ethers is a prime example of its role as a building block for complex frameworks. nih.govbeilstein-journals.org This strategy is not limited to oxygen-containing heterocycles. A similar aminomercuration reaction has been used in the cyclization of a trans-amino alcohol derived from the cyclooctene skeleton to form a key intermediate for the synthesis of (+)/(−)-pyrido[3,4-b]homotropane, a complex bridged nicotinoid. nih.gov The use of transition metal salts to mediate such cyclizations provides a powerful method for assembling complex molecular frameworks from unsaturated precursors like this compound. beilstein-journals.org The resulting bicyclic products are themselves versatile intermediates for further synthetic manipulations. acs.org
Relevance in Natural Product Synthesis
The unique stereochemical and conformational properties of the cyclooctene ring make its derivatives, including this compound, relevant building blocks in the total synthesis of natural products. Many natural products contain medium-sized rings or complex polycyclic systems that can be accessed from cyclooctene-based precursors.
For example, intramolecular conjugate addition reactions involving substituted 2-cycloocten-1-one, which is readily prepared from the corresponding alcohol, have been used to construct carbocycles with a high degree of stereochemical control. acs.org This approach was successfully applied to the synthesis of natural products such as axamide-4. acs.org Furthermore, the strategies used for the cyclization of 4-cycloocten-1-ol are analogous to key steps in the synthesis of complex natural products like the steroidal compound hippuristanol, which involves a mercury-catalyzed spiroketalization. beilstein-journals.org The readily available and highly reactive nature of functionalized cyclooctyne (B158145) derivatives, such as 4-cyclooctyn-1-ol, also highlights the utility of the C8 ring as a versatile starting point for creating derivatives of natural products through cycloaddition reactions. researchgate.net
Development of Functional Materials (e.g., Polymeric Materials)
This compound and its derivatives are important monomers for the creation of advanced functional materials, particularly polymers. While cyclooctene itself is the monomer for the commercial polymer polyoctenamer, the introduction of a hydroxyl group onto the ring allows for the synthesis of functional polymers with tailored properties. taylorandfrancis.comresearchgate.net
5-Hydroxy-1-cyclooctene is a particularly useful monomer for producing hydrophilic and amphiphilic polymers through ring-opening metathesis polymerization (ROMP). researchgate.net The resulting polymers possess an unsaturated backbone, which allows for further modification, and the hydroxyl groups provide sites for tuning properties like solubility or for attaching other functional molecules. researchgate.net These functional polymers can also act as effective surface modifiers to alter the properties of other polymeric materials. biosynth.com The combination of controlled polymerization techniques with versatile monomers like this compound enables the design of complex polymeric architectures, including star polymers and block copolymers, for advanced applications. unimelb.edu.au
Applications in Bioorthogonal Chemical Biology
The trans-isomer of cyclooctenol, specifically (E)-cyclooct-4-enol, is a crucial tool in the field of bioorthogonal chemistry. sigmaaldrich.com Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netmdpi.com Trans-cyclooctenes (TCOs) are highly valued in this field due to their exceptionally fast reaction rates with tetrazines in inverse electron-demand Diels-Alder cycloadditions, a type of "click chemistry". researchgate.netnih.govnih.gov
The hydroxyl group in (E)-cyclooct-4-enol provides a critical handle for attaching the reactive TCO moiety to biomolecules, such as proteins or peptides, or to imaging agents. sigmaaldrich.comnih.gov This allows for the precise labeling and tracking of molecules within a biological context. These TCO-tagged molecules can then be used in a variety of biomedical applications, including:
Bioconjugation: Covalently linking molecules for diagnostic or therapeutic purposes. researchgate.netnih.gov
Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered and allowed to bind to its target (e.g., a tumor), followed by a tetrazine-modified imaging or therapeutic agent that rapidly "clicks" onto the TCO tag. researchgate.netnih.gov
Targeted Drug Delivery: Using the click reaction to release a therapeutic agent at a specific site, enhancing efficacy and reducing side effects. researchgate.net
The development of hydroxyl-modified cyclooctenes has been instrumental in expanding the utility of bioorthogonal chemistry in biomedical research. sigmaaldrich.comnih.gov
Computational and Theoretical Studies on Cycloocten 1 Ol Systems
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the energetics of reaction pathways involving cycloocten-1-ol systems. nih.gov These calculations allow for the mapping of potential energy surfaces, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. acs.org The energy difference between reactants and transition states, known as the activation energy or energy barrier, is a key determinant of reaction rates.
Computational studies have been extensively applied to reactions of cyclooctene (B146475) derivatives, providing a model for understanding this compound. For instance, in the epoxidation of cis-cyclooctene, DFT calculations have explored different reaction mechanisms and conformational effects. The cis-isomer of cyclooctene is calculated to be significantly more stable (by 9.4 kcal/mol) than the trans-isomer, ensuring it is the predominant form in reactions. researchgate.net DFT calculations have also been used to investigate the Meinwald rearrangement of cyclooctene oxide to cyclooctanone, suggesting the reaction proceeds via a hydride shift with a calculated barrier that is competitive with CO2 insertion under specific catalytic conditions. rsc.org
In the context of bioorthogonal chemistry, DFT calculations have been instrumental in understanding the reactivity of trans-cyclooctene (B1233481) (TCO) derivatives. Calculations revealed that the axial isomer of a functionalized TCO is 1.1 kcal/mol higher in energy than the equatorial isomer, correlating with the experimental observation that the axial isomer is more reactive. nih.gov Similarly, for the inverse electron-demand Diels-Alder (IEDDA) reaction between TCO derivatives and tetrazines, a key step in some prodrug activation strategies, computational studies have calculated the activation barriers (ΔG‡), confirming the feasibility and rapid kinetics of the reaction. core.ac.ukcam.ac.uk For example, the activation barrier for the reaction of an axial TCO acetate (B1210297) with a dipyridyl tetrazine was calculated to be 22.3 kcal/mol. core.ac.uk
These theoretical investigations into reaction energetics and transition state structures provide a quantitative framework for understanding why certain reaction pathways are favored over others. nih.gov
| System/Reaction | Computational Method | Calculated Parameter | Energy Value (kcal/mol) | Finding |
|---|---|---|---|---|
| cis- vs. trans-Cyclooctene | DFT | Relative Stability | 9.4 | The cis-isomer is significantly more stable than the trans-isomer. researchgate.net |
| Functionalized trans-Cyclooctene (TCO) | DFT | Isomer Energy Difference (Axial vs. Equatorial) | 1.1 | The axial isomer is higher in energy, contributing to its greater reactivity. nih.gov |
| Reductive Elimination from Pd Complex | DFT (B3LYP/6-31+G(d,p)) | Activation Energy (ΔE‡) with Xantphos ligand | 25.7 | A wider bite angle in the Xantphos ligand leads to a lower energy barrier compared to DPPE. nih.gov |
| IEDDA Decaging of TCO-ester | DFT | Activation Free Energy (ΔG‡) for Axial TCO with DiPy-Tz | 22.3 | The calculated barrier supports the rapid kinetics observed in the bioorthogonal decaging reaction. core.ac.uk |
| IEDDA Decaging of TCO-ester | DFT | Activation Free Energy (ΔG‡) for Equatorial TCO with DiPy-Tz | 23.0 | The equatorial isomer shows a slightly higher activation barrier than the axial isomer. core.ac.uk |
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and molecular dynamics (MD) simulations offer a dynamic picture of this compound systems, capturing their conformational flexibility and interactions with their environment over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy, thereby simulating the molecule's movement and evolution. mdpi.comlumi-supercomputer.eu
For a flexible eight-membered ring like this compound, a complex potential energy surface exists with multiple stable conformations. researchgate.net Computational exploration of the conformational space of cyclooctene has identified at least four different minima, with a total of 16 possible conformers when considering enantiomeric forms and ring-inversion processes. researchgate.net MD simulations can model the interconversion between these conformers, providing insight into the equilibrium composition at different temperatures and how conformational preferences might influence reaction outcomes. researchgate.net
Molecular dynamics simulations are also crucial for understanding the role of solvents. The interaction between a solute like this compound and solvent molecules can significantly affect its conformational equilibrium and reactivity. researchgate.net MD simulations can explicitly model these interactions, revealing how solvent shells are structured and how they might stabilize or destabilize reactants, transition states, or products. mdpi.comresearchgate.net For instance, simulations can shed light on the aggregation and solvation of chiral lithium amide catalysts used in the asymmetric synthesis of related allylic alcohols, where solvent coordination to lithium centers is critical for selectivity. researchgate.net
While specific MD simulation studies focused exclusively on this compound are not extensively documented in the provided context, the principles are widely applied. Such simulations would be invaluable for understanding how the hydroxyl group influences the conformational landscape of the cyclooctene ring and participates in hydrogen bonding with solvents or reactants, thereby modulating its chemical behavior.
Prediction of Reactivity, Selectivity, and Stereochemical Outcomes
A primary goal of computational studies is to move from explanation to prediction. nih.govchemrxiv.org By calculating and comparing the energy barriers for different potential reaction pathways, chemists can predict the most likely outcomes in terms of reactivity, chemoselectivity, regioselectivity, and stereoselectivity.
Reactivity and Selectivity: Computational analyses have successfully rationalized the high reactivity of strained alkenes like trans-cyclooctene (TCO). The strain energy inherent in the TCO ring pre-distorts the molecule towards the geometry of the transition state for reactions like the IEDDA cycloaddition, thus lowering the required distortion energy and accelerating the reaction. nih.gov This makes TCO significantly more reactive than its less strained cis-cyclooctene counterpart. nih.gov
Computational studies also explain selectivity in various reactions. In the epoxidation of cyclooctene, the high selectivity for the epoxide product over allylic byproducts is attributed to poor orbital overlap between the allylic C-H bonds and the π-system of the double bond in the molecule's predominant conformation, which disfavors hydrogen atom abstraction. researchgate.net In the mercury(II)-mediated cyclization of 4-cycloocten-1-ol, the formation of different bicyclic ether products (9-oxabicyclo[3.3.1]nonane vs. 9-oxabicyclo[4.2.1]nonane) is a question of regioselectivity that can be addressed by modeling the transition states for the intramolecular nucleophilic attack of the hydroxyl group onto the mercurinium ion intermediate. beilstein-journals.org
Stereochemical Outcomes: Predicting stereochemistry is a key strength of computational modeling. For functionalized TCOs, DFT calculations have predicted that nucleophilic addition to a ketone precursor occurs exclusively from the equatorial face, leading to the formation of only the axial-substituted alcohol diastereomer, a prediction confirmed by experimental results. nih.gov Similarly, the stereoselectivity of deprotonation reactions using chiral lithium amide bases to generate chiral allylic alcohols can be modeled. researchgate.net These calculations investigate the structures of the base-substrate complexes and the corresponding transition states to determine which diastereomeric pathway has a lower energy barrier, thus predicting the enantiomeric excess of the product. researchgate.net
| Reaction/System | Predicted Outcome | Computational Basis | Reference |
|---|---|---|---|
| IEDDA Reaction | trans-Cyclooctene is more reactive than cis-cyclooctene. | Strain energy in the trans isomer pre-distorts the molecule towards the transition state geometry. | nih.gov |
| Epoxidation of Cyclooctene | High selectivity for epoxidation over allylic oxidation. | Poor σ(C-αH)-π(C═C) orbital overlap in the dominant conformer disfavors allylic hydrogen abstraction. | researchgate.net |
| Nucleophilic Addition to trans-Cyclooct-4-enone | Exclusive formation of the axial-substituted alcohol. | Transition state calculations show that nucleophilic attack occurs preferentially from the equatorial face. | nih.gov |
| Hg(II)-mediated Cyclization of 4-Cycloocten-1-ol | Regioselective formation of bicyclic ethers. | The outcome depends on the transition state of the intramolecular attack of the hydroxyl group. | beilstein-journals.org |
| Catalytic Oxidation of Styrene | Solvent-dependent product selectivity (styrene oxide vs. benzaldehyde). | H-bonding solvents can stabilize intermediates, influencing reaction pathways and product distribution. | mdpi.com |
Q & A
Q. How can researchers ethically address unexpected toxicity findings in this compound derivatives?
- Methodological Answer :
- Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess research aims .
- Disclose findings transparently in publications, even if contradictory to initial hypotheses .
- Collaborate with toxicology experts to redesign derivatives with improved safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
